4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H14ClN3. It has a molecular weight of 223.70 g/mol . The compound is made up of two component compounds: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H
. This compound has a topological polar surface area of 43.8 Ų and a complexity of 187 . Physical and Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 223.0876252 g/mol . The compound has a heavy atom count of 15 .Scientific Research Applications
Heterocyclic Compound Synthesis
Research highlights the significance of pyrazole derivatives, including those related to "4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride," in the synthesis of biologically active compounds. Pyrazole moiety plays a crucial role in many biologically active compounds and serves as an interesting template for combinatorial as well as medicinal chemistry due to its wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties (Dar & Shamsuzzaman, 2015). These derivatives are also utilized as synthons in organic synthesis, highlighting their versatility in chemical reactions.
Antifungal Applications
A study focusing on compounds tested against Fusarium oxysporum, the pathogen causing Bayoud disease in date palms, identified compounds with a pyrazole core as effective antifungal agents. This research underscores the antifungal potential of pyrazole derivatives, suggesting their applicability in addressing plant diseases and possibly extending to other antifungal applications (Kaddouri et al., 2022).
Genotoxic and Carcinogenic Studies
Investigations into the genotoxic activities of aniline and its metabolites, including hydrochloride forms, have provided insights into their mechanisms of action in inducing tumors in animal models. While not directly related to "this compound," this research aids in understanding the broader implications of aniline derivatives in pharmacology and toxicology (Bomhard & Herbold, 2005).
Catalytic Applications and Synthetic Pathways
The importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives, compounds related to the broader family of pyrazole derivatives, has been extensively reviewed. This research emphasizes the role of such compounds in the pharmaceutical industry due to their bioavailability and synthetic applications, highlighting the ongoing innovation in catalyst development for efficient synthesis of complex molecules (Parmar et al., 2023).
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMFYOPIXHRMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.